

# Preclinical Studies of OD36: A Dual Inhibitor of RIPK2 and ALK2

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: **OD36** is a macrocyclic small molecule inhibitor identified for its potent, dual activity against Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin Receptor-Like Kinase 2 (ALK2).[1][2] RIPK2 is a critical kinase in the NOD-like receptor signaling pathway, which plays a key role in innate immunity and inflammatory responses.[2][3] ALK2 is a BMP type I receptor, and its aberrant signaling is implicated in diseases such as Fibrodysplasia Ossificans Progressiva (FOP).[1] This guide summarizes the core preclinical findings for **OD36**, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism and experimental workflows.

## **Quantitative Preclinical Data**

The preclinical evaluation of **OD36** has established its potency and selectivity through a series of in vitro and in vivo studies. The data below are summarized for clarity and direct comparison.

Table 1: In Vitro Kinase Inhibition Profile of **OD36** 



| Target Kinase       | Assay Type            | Result | Citation  |
|---------------------|-----------------------|--------|-----------|
| RIPK2               | Biochemical IC50      | 5.3 nM | [1][3][4] |
| ALK2                | Biochemical IC50      | 47 nM  | [1][4]    |
| ALK2 (R206H mutant) | Biochemical IC50      | 22 nM  | [1][4]    |
| ALK2                | Binding Affinity (KD) | 37 nM  | [1][4]    |
| ALK1                | Binding Affinity (KD) | 90 nM  | [1][4]    |

Table 2: In Vitro Cellular Activity of OD36

| Cell Type                | Stimulation                | Endpoint<br>Measured             | Result                               | Citation |
|--------------------------|----------------------------|----------------------------------|--------------------------------------|----------|
| KS483 cells              | BMP-6 (50<br>ng/mL)        | p-Smad1/5<br>Inhibition          | Effective at 0.1-1<br>μΜ             | [1][4]   |
| FOP Endothelial<br>Cells | Activin A                  | Smad1/5<br>Activation            | Completely<br>prevented at 0.5<br>μΜ | [1]      |
| HT29 cells &<br>BMDMs    | Muramyl<br>Dipeptide (MDP) | RIPK2<br>Autophosphoryla<br>tion | Inhibited at 250<br>nM               | [5]      |
| HT29 cells &             | Muramyl<br>Dipeptide (MDP) | NF-κB & MAPK<br>Activation       | Inhibited at 250<br>nM               | [2][5]   |

Table 3: In Vivo Efficacy of OD36 in an Acute Peritonitis Model



| Animal Model                | Treatment         | Key Finding                                                              | Citation  |
|-----------------------------|-------------------|--------------------------------------------------------------------------|-----------|
| Acute Peritonitis<br>(Mice) | 6.25 mg/kg (i.p.) | Significantly inhibited the recruitment of neutrophils and lymphocytes.  | [1][5][6] |
| Acute Peritonitis<br>(Mice) | 6.25 mg/kg (i.p.) | Decreased expression of RIPK2-specific genes and inflammatory cytokines. | [1][4]    |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are protocols for key experiments conducted with **OD36**.

#### Protocol 1: In Vivo MDP-Induced Peritonitis Model

This protocol is designed to assess the in vivo anti-inflammatory activity of RIPK2 inhibitors.

- Animal Model: Male C57BL/6 mice, 8-12 weeks of age.
- Reagents:
  - OD36 (formulated in a vehicle such as DMSO and diluted in saline).
  - Muramyl Dipeptide (MDP), an agonist of the NOD2 receptor.
  - Phosphate-Buffered Saline (PBS).
- Procedure:
  - Acclimatize mice for at least one week before the experiment.
  - Administer OD36 (e.g., 6.25 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5][6]
  - After 30 minutes, induce peritonitis by administering 150 μg of MDP via i.p. injection.[5][6]



- After 4 hours, euthanize the mice and perform a peritoneal lavage by injecting 5 mL of cold PBS into the peritoneal cavity.
- Collect the lavage fluid and place it on ice.
- Determine the total number of white blood cells (WBCs) using a hemocytometer.
- Prepare cytospin slides from the lavage fluid and perform a differential cell count (e.g., neutrophils, lymphocytes, macrophages) using Wright-Giemsa staining.
- Data Analysis: Compare the number and differential counts of inflammatory cells in the
  peritoneal lavage from OD36-treated mice versus vehicle-treated mice. Statistical analysis is
  typically performed using a t-test or ANOVA.

# Protocol 2: Cellular Target Engagement (Western Blot for Phospho-Smad1/5)

This protocol assesses the ability of **OD36** to inhibit ALK2 signaling in a cellular context.

- Cell Line: KS483 cells or Fibrodysplasia Ossificans Progressiva (FOP)-derived endothelial cells.[1]
- Reagents:
  - OD36 (dissolved in DMSO).
  - BMP-6 or Activin A as a ligand to stimulate the ALK2 pathway.
  - Cell lysis buffer, protease, and phosphatase inhibitors.
  - Primary antibodies: anti-phospho-Smad1/5, anti-total Smad1.
  - HRP-conjugated secondary antibody.
- Procedure:
  - Plate cells and allow them to adhere overnight.



- $\circ$  Pre-treat the cells with various concentrations of **OD36** (e.g., 0.1-1  $\mu$ M) or vehicle for 1-2 hours.[1]
- Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL BMP-6) for 24 hours.[1]
- Wash the cells with cold PBS and lyse them on ice.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE to separate proteins by size.
- Transfer proteins to a PVDF membrane.
- Block the membrane and incubate with the primary antibody overnight.
- Wash and incubate with the secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis: Quantify the band intensity for phospho-Smad1/5 and normalize it to the total Smad1 signal to determine the extent of inhibition by OD36.

## **Signaling Pathways and Experimental Workflows**

Visual diagrams are essential for understanding the complex biological and experimental processes involved in drug development.





Click to download full resolution via product page

Caption: The NOD2-RIPK2 signaling pathway and the inhibitory action of OD36.



Caption: Experimental workflow for the in vivo mouse model of acute peritonitis.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease PMC [pmc.ncbi.nlm.nih.gov]



- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Studies of OD36: A Dual Inhibitor of RIPK2 and ALK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542864#preclinical-studies-of-od36]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com